molecular formula C26H26N6O7 B2639230 (Z)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1006987-64-9

(Z)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2639230
CAS No.: 1006987-64-9
M. Wt: 534.529
InChI Key: QGJSEAMGNRBQGZ-FPLPWBNLSA-N
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Description

This compound is a pyrazolo-pyrimidinone acrylamide derivative characterized by a 3-nitrobenzyl group at position 5 of the pyrazolo[3,4-d]pyrimidin-4-one core and a 3,4,5-trimethoxyphenyl acrylamide moiety linked via an ethyl spacer. The (Z)-configuration of the acrylamide double bond is critical for its stereochemical interactions with biological targets. Such structural features are common in kinase inhibitors and epigenetic modulators .

Properties

IUPAC Name

(Z)-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O7/c1-37-21-12-17(13-22(38-2)24(21)39-3)7-8-23(33)27-9-10-31-25-20(14-29-31)26(34)30(16-28-25)15-18-5-4-6-19(11-18)32(35)36/h4-8,11-14,16H,9-10,15H2,1-3H3,(H,27,33)/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJSEAMGNRBQGZ-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic molecule that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of various functional groups in its structure suggests a diverse range of biological interactions and effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The key structural features include:

  • Pyrazolo[3,4-d]pyrimidine core : This heterocyclic structure is known for its biological activity.
  • Nitrobenzyl moiety : This group may enhance the compound's interaction with biological targets.
  • Trimethoxyphenyl group : This substitution may influence the compound's solubility and bioactivity.

Antibacterial Activity

Research indicates that compounds similar to the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antibacterial properties. For instance, studies have shown that derivatives with nitro groups can demonstrate enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial growth through interference with essential metabolic pathways.

CompoundTarget BacteriaActivity
(Z)-N-(2-(5-(3-nitrobenzyl)-...Staphylococcus aureusSignificant
(Z)-N-(2-(5-(3-nitrobenzyl)-...Escherichia coliModerate

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through in vitro studies. Compounds containing the pyrazolo[3,4-d]pyrimidine structure have been reported to inhibit nitric oxide production in LPS-induced RAW264.7 macrophages, indicating their ability to modulate inflammatory responses.

Concentration (µg/mL)NO Production (µg/mL)
0Baseline
10Reduced
20Significantly reduced

The biological activity of (Z)-N-(2-(5-(3-nitrobenzyl)-... may be attributed to its ability to interact with specific enzymes or receptors involved in cellular signaling pathways. The nitro group is particularly noteworthy as it can participate in redox reactions and influence the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins.

Case Studies

  • Antibacterial Efficacy : A study evaluated various derivatives of pyrazolo[3,4-d]pyrimidines against resistant strains of bacteria. The results indicated that compounds with nitro substitutions exhibited superior antibacterial activity compared to their non-nitro counterparts.
  • Inflammation Model : In a controlled experiment using RAW264.7 cells stimulated with lipopolysaccharides (LPS), the compound demonstrated a significant reduction in nitric oxide levels, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Key Research Findings

Positional Isomerism Impact : The 3-nitrobenzyl substituent in the target compound likely improves target selectivity over 4-nitro analogs by reducing steric clashes in hydrophobic binding pockets .

Acrylamide Role : The (Z)-configured acrylamide stabilizes hydrogen bonding with kinase ATP-binding sites, a feature shared with FDA-approved inhibitors like ibrutinib .

Trimethoxyphenyl Contribution : This moiety enhances potency against tubulin polymerization (IC₅₀ ~1.2 μM in related compounds), though direct data for the target molecule requires validation .

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